6-Chloro-7H-pyrrolo[2,3-D]pyrimidine basic properties
6-Chloro-7H-pyrrolo[2,3-D]pyrimidine basic properties
An In-Depth Technical Guide to the Basic Properties of 6-Chloro-7H-pyrrolo[2,3-d]pyrimidine
Section 1: Core Molecular Profile
6-Chloro-7H-pyrrolo[2,3-d]pyrimidine, also known as 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine or 6-Chloro-7-deazapurine, is a cornerstone heterocyclic compound in the landscape of modern medicinal chemistry.[1][2] Its structure, featuring a pyrrole ring fused to a pyrimidine ring, is a deaza-isostere of adenine, the nitrogenous base of ATP.[3] This structural mimicry of an endogenous cellular building block makes the pyrrolo[2,3-d]pyrimidine nucleus a "privileged scaffold." This term is reserved for molecular frameworks that are capable of binding to multiple, distinct biological targets, often leading to the development of potent and selective therapeutic agents.[4]
The strategic placement of a chlorine atom at the 4-position renders the molecule an exceptionally versatile intermediate.[2] This halogen serves as a reactive handle for a variety of chemical transformations, most notably nucleophilic aromatic substitution, allowing for the systematic introduction of diverse functional groups and the construction of large compound libraries for drug discovery.[2][5] Consequently, this scaffold is integral to the synthesis of numerous kinase inhibitors, including approved drugs and clinical candidates targeting cancer and inflammatory diseases.[1][6]
Section 2: Physicochemical & Structural Properties
A comprehensive understanding of the compound's physical and chemical properties is fundamental to its application in research and development. These properties dictate its handling, reaction conditions, and formulation potential.
| Property | Value | Source(s) |
| IUPAC Name | 4-chloro-7H-pyrrolo[2,3-d]pyrimidine | [7] |
| Synonyms | 6-Chloro-7-deazapurine, 4-Chloropyrrolo[2,3-d]pyrimidine | [1] |
| CAS Number | 3680-69-1 | [1][7] |
| Molecular Formula | C₆H₄ClN₃ | [1][7] |
| Molecular Weight | 153.57 g/mol | [1][7] |
| Appearance | White to tan/crystalline powder | [1] |
| Melting Point | 183-184 °C | [1] |
| Boiling Point | 325.9 °C at 760 mmHg | [1] |
| Solubility | Soluble in DMSO, ethyl acetate, methanol; sparingly soluble in water | [1][2] |
| Density | 1.531 g/cm³ | [1] |
| pKa (Predicted) | 11.42 ± 0.20 | [1] |
Structural Confirmation: The definitive three-dimensional arrangement of atoms has been confirmed by X-ray crystallography. The crystal structure is available in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 899664, providing authoritative data on bond lengths and angles.[7]
Section 3: Spectroscopic Signature Analysis
Spectroscopic analysis is critical for confirming the identity and purity of 6-Chloro-7H-pyrrolo[2,3-d]pyrimidine. Below are the expected spectral characteristics based on its structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to be relatively simple. The aromatic protons on the pyrrole and pyrimidine rings would appear in the downfield region (typically δ 7.0-9.0 ppm). The N-H proton of the pyrrole ring would likely appear as a broad singlet, with its chemical shift being highly dependent on the solvent and concentration.
-
¹³C NMR: The carbon NMR spectrum would show six distinct signals for the six carbon atoms in the heterocyclic core. The carbon atom attached to the chlorine (C4) would be significantly influenced by the halogen's electronegativity. A reference spectrum is available on SpectraBase.[7]
Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum provides insight into the functional groups present. Key expected absorption bands include:
-
N-H Stretch: A moderate to sharp band around 3100-3300 cm⁻¹ corresponding to the pyrrole N-H group.
-
C-H Aromatic Stretch: Weak to medium bands above 3000 cm⁻¹.
-
C=N and C=C Stretching: A series of sharp bands in the 1500-1650 cm⁻¹ region, characteristic of the fused aromatic ring system.
-
C-Cl Stretch: A band in the fingerprint region, typically around 700-800 cm⁻¹, corresponding to the carbon-chlorine bond.
Mass Spectrometry (MS): Electron impact (EI) mass spectrometry would reveal the molecular weight and fragmentation pattern, which is crucial for structural elucidation.
-
Molecular Ion Peak (M⁺): A prominent peak would be observed at m/z 153, corresponding to the molecular weight of the compound. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a characteristic M+2 peak at m/z 155 with about one-third the intensity of the M⁺ peak is a definitive signature.[4]
-
Key Fragments: Common fragmentation pathways for related chloro-heterocycles involve the loss of the chlorine radical (M-35) or the elimination of HCl (M-36).[8] Further fragmentation would involve the breakdown of the heterocyclic rings, often through the loss of small molecules like HCN.[9]
Section 4: Chemical Reactivity and Synthetic Protocols
The synthetic utility of 6-Chloro-7H-pyrrolo[2,3-d]pyrimidine is dominated by the reactivity of the C4-chlorine atom. This position is highly activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing effect of the pyrimidine nitrogens.[2] This allows for the straightforward displacement of the chloride ion by a wide range of nucleophiles, including amines, alcohols, and thiols, providing a robust and modular approach to synthesizing diverse derivatives.[5]
Protocol: Base-Mediated Nucleophilic Aromatic Substitution with an Amine
This protocol provides a representative, field-proven methodology for the synthesis of N-substituted 4-amino-7H-pyrrolo[2,3-d]pyrimidine derivatives.
Objective: To displace the C4-chlorine with a primary or secondary amine.
Materials:
-
6-Chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq)
-
Desired amine nucleophile (1.2-1.5 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq)
-
Anhydrous n-Butanol (n-BuOH) or Dimethylformamide (DMF)
-
Standard glassware for inert atmosphere reactions
Step-by-Step Methodology:
-
Vessel Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 6-Chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq).
-
Reagent Addition: Add the amine nucleophile (1.2-1.5 eq) to the flask.
-
Solvent and Base: Add anhydrous n-BuOH to create a stirrable mixture (approx. 0.1 M concentration). Subsequently, add DIPEA (2.0-3.0 eq).
-
Causality Insight: Anhydrous solvent is crucial to prevent hydrolysis of the starting material. DIPEA is a non-nucleophilic organic base used to scavenge the HCl generated during the reaction, driving the equilibrium towards the product.[5]
-
-
Reaction Execution: Heat the reaction mixture to 120 °C under an inert atmosphere (e.g., Nitrogen or Argon).
-
Causality Insight: Elevated temperature is required to overcome the activation energy of the SNAr reaction.
-
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).
-
Work-up: Cool the mixture to room temperature and concentrate it under reduced pressure to remove the solvent. Partition the residue between ethyl acetate and water.
-
Extraction: Separate the layers and extract the aqueous phase two more times with ethyl acetate. Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can then be purified by silica gel column chromatography or recrystallization to yield the final product.[5]
Section 5: Application in Medicinal Chemistry - A Kinase Inhibitor Scaffold
The pyrrolo[2,3-d]pyrimidine scaffold is a dominant feature in the design of kinase inhibitors.[10] Kinases are enzymes that play a critical role in cell signaling by transferring phosphate groups to specific substrates, and their dysregulation is a hallmark of many diseases, including cancer and autoimmune disorders.[11] Because the scaffold mimics the adenine core of ATP, it can effectively compete with ATP for binding in the kinase active site, thereby inhibiting the enzyme's function.[3]
This scaffold is the foundation for several blockbuster drugs, including:
-
Tofacitinib: A Janus Kinase (JAK) inhibitor for rheumatoid arthritis.[1]
-
Ruxolitinib: A JAK inhibitor for myelofibrosis.[1]
-
Baricitinib: A JAK inhibitor for rheumatoid arthritis.[1]
Furthermore, derivatives are actively being investigated as inhibitors of a wide range of other kinases, such as STAT6, Colony-Stimulating Factor 1 Receptor (CSF1R), and Epidermal Growth Factor Receptor (EGFR), for applications in oncology and immunology.[6][12][13]
Section 6: Case Study: Mechanism of JAK-STAT Pathway Inhibition
The JAK-STAT signaling pathway is a primary cascade used by cells to respond to extracellular signals like cytokines and growth factors, making it central to immune system regulation.[14][15] Its overactivation is a key driver of inflammatory diseases.
The Canonical Pathway:
-
Ligand Binding: A cytokine (e.g., Interleukin-6) binds to its specific receptor on the cell surface.[16]
-
JAK Activation: This binding brings the receptor-associated Janus Kinases (JAKs) into close proximity, allowing them to phosphorylate and activate each other (trans-activation).[11][17]
-
STAT Recruitment & Phosphorylation: The activated JAKs then phosphorylate tyrosine residues on the receptor's intracellular domain. These phosphorylated sites act as docking stations for Signal Transducer and Activator of Transcription (STAT) proteins.[18] Once docked, the STATs are themselves phosphorylated by the JAKs.[19]
-
STAT Dimerization & Translocation: Phosphorylated STATs detach from the receptor, form dimers, and translocate into the nucleus.[16]
-
Gene Transcription: Inside the nucleus, the STAT dimer binds to specific DNA sequences, initiating the transcription of genes that promote inflammation and immune cell activation.[14]
Inhibition by Tofacitinib: Tofacitinib, which features the pyrrolo[2,3-d]pyrimidine core, functions as a potent inhibitor of JAK1 and JAK3.[18][20] It binds to the ATP-binding pocket of these kinases, preventing them from phosphorylating their targets. This action creates a critical blockade in the signaling cascade, preventing the phosphorylation and subsequent activation of STAT proteins.[6][18] As a result, the inflammatory gene transcription is suppressed.[10]
Section 7: Safety, Handling, and Storage
As with any laboratory chemical, proper handling of 6-Chloro-7H-pyrrolo[2,3-d]pyrimidine is essential.
GHS Hazard Identification:
-
Acute Toxicity, Oral (Category 3): H301 - Toxic if swallowed.[7]
-
Skin Irritation (Category 2): H315 - Causes skin irritation.[7]
-
Eye Irritation (Category 2A): H319 - Causes serious eye irritation.[7]
-
Specific Target Organ Toxicity, Single Exposure (Category 3): H335 - May cause respiratory irritation.[7]
Recommendations:
-
Handling: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Storage: Store in a tightly sealed container in a cool, dry place away from strong acids and bases. Room temperature storage is generally acceptable.[1]
Section 8: Conclusion
6-Chloro-7H-pyrrolo[2,3-d]pyrimidine is far more than a simple heterocyclic compound; it is a validated and highly valuable scaffold in the pursuit of novel therapeutics. Its structural resemblance to adenine provides a biological head start, while its chemical reactivity offers a modular platform for extensive synthetic exploration. A thorough understanding of its fundamental properties, from its spectroscopic signature to its reactivity and role in inhibiting critical signaling pathways like JAK-STAT, is indispensable for researchers and scientists in drug development. This guide serves as a foundational resource to empower the continued innovation and application of this remarkable molecular framework.
References
-
Wikipedia. JAK-STAT signaling pathway. [Link]
-
Moresco, E. M. Y., LaVine, D., & Beutler, B. (2011). Mechanisms of Jak/STAT signaling in immunity and disease. Journal of Allergy and Clinical Immunology, 128(4), 745–755. [Link]
-
Cusabio. JAK-STAT signaling pathway. [Link]
-
Aaronson, D. S., & Horvath, C. M. (2002). A road map for the world of interferon-stimulated genes. Journal of Cell Science, 115(Pt 15), 2967–2968. [Link]
-
Pharmacology of Tofacitinib (Xeljanz) ; Mechanism of action, Pharmacokinetics, Uses, Effects. (2025, January 21). YouTube. [Link]
-
Creative Diagnostics. JAK-STAT signaling pathway. [Link]
-
Patsnap Synapse. (2024, July 17). What is the mechanism of Tofacitinib Citrate? [Link]
-
Choy, E. H. (2020). The mechanism of action of Janus kinase (JAK) inhibitors: tofacitinib, baricitinib, upadacitinib, and filgotinib. Rheumatology, 59(Supplement_1), i113–i119. [Link]
-
Tanaka, Y. (2014). The possible mode of action of Tofacitinib, a JAK inhibitor. Journal of UOEH, 36(2), 129–133. [Link]
-
Boyle, D. L., Soma, K., Hodge, J., et al. (2015). The JAK inhibitor tofacitinib suppresses synovial JAK1-STAT signalling in rheumatoid arthritis. Annals of the Rheumatic Diseases, 74(6), 1311–1316. [Link]
-
Radi, M., Brullo, C., & Schenone, S. (2017). Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. Current Medicinal Chemistry, 24(17), 1775–1801. [Link]
-
National Center for Biotechnology Information. (n.d.). 7H-Pyrrolo(2,3-d)pyrimidine, 4-chloro-. In PubChem Compound Database. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 6-Chloro-7H-pyrrolo[2,3-D]pyrimidine. In PubChem Compound Database. Retrieved from [Link]
-
Salem, M. A. I., Ali, T. E., Marzouk, M. I., Salem, M. S., & Ghazala, A. (2016). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. American Journal of Organic Chemistry, 6(2), 32-40. [Link]
-
Murti, Y., Pathak, D., & Kumar, A. (2011). Synthesis, Spectral studies and biological screening of 6-Chloropurine derivatives. Internationale Pharmaceutica Sciencia, 1(1), 114-119. [Link]
-
El-Gohary, N. S., & Shaaban, M. I. (2017). Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity. RSC Advances, 7(85), 54069-54080. [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]
-
Al-Otaibi, F., El-Sayed, M., El-Gamal, K., et al. (2021). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Molecules, 26(21), 6433. [Link]
-
S. S. S. R. B., S. S. L., & S. S. S. R. (2016). FTIR spectrum of 7-bromo-6-chloro-3-[3-[(2 R ,3 S )-3-hydroxy-2-piperidyl]-2- oxopropyl]-4(3 H )-quinazolinone crystal. ResearchGate. [Link]
-
Zhang, Y., et al. (2018). The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations. Bioorganic & Medicinal Chemistry, 26(12), 3341-3351. [Link]
-
Science Ready. (2023, October 23). Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry. YouTube. [Link]
-
LookChem. (n.d.). Cas 3680-69-1,4-Chloro-7H-pyrrolo[2,3-d]pyrimidine. [Link]
-
Chemistry LibreTexts. (2020, May 30). 11.8: Fragmentation Patterns in Mass Spectrometry. [Link]
-
Zaidi, N. A., Al-Katti, J. M., & Saeed, F. H. (1982). Mass Spectra of some substituted 2-Chloro-pyridones. Journal of the Chemical Society of Pakistan, 4(4), 229-232. [Link]
-
Srini Chem. (n.d.). Introduction to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Structure, Properties, and Basic Chemistry. [Link]
Sources
- 1. lookchem.com [lookchem.com]
- 2. srinichem.com [srinichem.com]
- 3. scienceopen.com [scienceopen.com]
- 4. article.sapub.org [article.sapub.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. scispace.com [scispace.com]
- 7. 7H-Pyrrolo(2,3-d)pyrimidine, 4-chloro- | C6H4ClN3 | CID 5356682 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. jcsp.org.pk [jcsp.org.pk]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. The JAK inhibitor tofacitinib suppresses synovial JAK1-STAT signalling in rheumatoid arthritis | Annals of the Rheumatic Diseases [ard.bmj.com]
- 11. journals.biologists.com [journals.biologists.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 15. grokipedia.com [grokipedia.com]
- 16. cusabio.com [cusabio.com]
- 17. Mechanisms of Jak/STAT signaling in immunity and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 18. What is the mechanism of Tofacitinib Citrate? [synapse.patsnap.com]
- 19. researchgate.net [researchgate.net]
- 20. youtube.com [youtube.com]
